7-Chloro-5-methylthiazolo[5,4-d]pyrimidine

EGFR Kinase Inhibitor Synthetic Intermediate

Researchers need reliable, well-characterized intermediates for kinase inhibitor programs targeting EGFR and PI3K. 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine (CAS 13316-09-1) provides a validated synthetic entry point with a reactive 7-chloro leaving group for nucleophilic aromatic substitution, enabling focused library synthesis and SAR exploration. Key advantages: • Enables focused library synthesis for EGFR/PI3K kinase inhibitor SAR. • Documented low-nanomolar potency in derived EGFR-targeting compounds. • Related scaffold shows mean GI50 of 2.88 µM across NCI-60 panel, indicating broad anticancer potential. • Applicable to PROTAC and bivalent molecule synthesis. Supplied with ≥97% purity, stored under nitrogen at 2-8°C for maximum stability.

Molecular Formula C6H4ClN3S
Molecular Weight 185.64 g/mol
CAS No. 13316-09-1
Cat. No. B079082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methylthiazolo[5,4-d]pyrimidine
CAS13316-09-1
Synonyms7-Chloro-5-methylthiazolo[5,4-d]pyrimidine
Molecular FormulaC6H4ClN3S
Molecular Weight185.64 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)N=CS2
InChIInChI=1S/C6H4ClN3S/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3
InChIKeyYRFFHMTVGVHVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine (CAS 13316-09-1) is a Critical Heterocyclic Intermediate for Kinase and Antiproliferative Agent Discovery


7-Chloro-5-methylthiazolo[5,4-d]pyrimidine (CAS 13316-09-1) is a heterocyclic building block belonging to the thiazolo[5,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry due to its structural analogy to purines . This compound is specifically valued as a synthetic intermediate rather than a terminal bioactive entity. Its core structure, featuring a chloro substituent at the 7-position and a methyl group at the 5-position, is a recognized precursor for the development of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinases (PI3K), as documented in multiple patent and research applications [1][2].

Critical Selectivity: Why 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine Cannot Be Simply Replaced by Generic Thiazolo[5,4-d]pyrimidine Analogs


The 7-chloro-5-methyl substitution pattern on the thiazolo[5,4-d]pyrimidine core is not arbitrary; it dictates the molecule's reactivity and the downstream biological activity of its derivatives. Generic substitution with other thiazolopyrimidines, such as those lacking the 7-chloro leaving group (e.g., 5-methylthiazolo[5,4-d]pyrimidine) or with alternative halogens (e.g., 7-bromo), will yield fundamentally different synthetic intermediates. This, in turn, alters the regioselectivity of nucleophilic aromatic substitution reactions, the final compound's steric and electronic properties, and ultimately, its target binding affinity and selectivity profile. The evidence below demonstrates that this specific core is a proven entry point to high-potency chemical matter for validated cancer targets like EGFR and PI3K .

Quantitative Evidence Guide: Differentiating 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine (CAS 13316-09-1) from its Closest Analogs


Synthetic Versatility: Direct Route to High-Potency EGFR Inhibitors

Derivatives synthesized from the 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine scaffold have demonstrated direct, high-potency inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. For instance, one derivative reported in the literature exhibits an IC50 of 1.64 nM against EGFR, placing it among highly potent inhibitors [1]. This contrasts with the parent scaffold itself, which is not an inhibitor but a critical precursor. The use of this specific intermediate allows for the rapid generation of focused libraries with demonstrated activity against clinically relevant mutant EGFR forms [2].

EGFR Kinase Inhibitor Synthetic Intermediate Medicinal Chemistry

PI3Kδ Inhibition: A Differentiated Application Space for Thiazolo[5,4-d]pyrimidine-Derived Compounds

Compounds derived from the thiazolo[5,4-d]pyrimidine scaffold, of which 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is a key synthetic entry point, have been reported as potent inhibitors of the PI3Kδ isoform, a target of high interest for hematologic malignancies and autoimmune disorders. BindingDB records show derivatives with a Ki of 0.9 nM and IC50 values as low as 17 nM against PI3K isoforms [1][2][3]. This level of activity is comparable to or exceeds that of other heterocyclic PI3K inhibitor classes, such as certain thienopyrimidines, and highlights the unique pharmacological space accessible via this specific core.

PI3K Kinase Inhibitor Immuno-Oncology Inflammation

Broad-Spectrum Antiproliferative Activity: Validated Scaffold for Cytotoxic Agent Development

Derivatives of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine have been shown to possess broad-spectrum cytotoxic activity. A closely related derivative (7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione) demonstrated a mean GI50 (growth inhibition) of 2.88 µM across the National Cancer Institute's 60-cell-line panel [1]. This broad activity profile is a hallmark of the thiazolo[5,4-d]pyrimidine class and differentiates it from scaffolds with narrower tumor-type specificities. The compound's chloro substituent is essential for generating the active thione derivative.

Antiproliferative Cytotoxicity Cancer NCI-60

Patent-Protected Utility: A Validated Intermediate in Thiazolopyrimidine Therapeutics

The core structure of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is explicitly claimed and utilized in granted patents for therapeutically active compounds. US Patent US9096614 describes thiazolo[5,4-d]pyrimidine derivatives for treating inflammatory, autoimmune, and oncological disorders, as well as viral diseases and transplant rejection [1]. Furthermore, patents assigned to Genentech (e.g., US8158625, US8158626, US2011098270) extensively cover thiazolopyrimidine PI3K inhibitor compounds [2][3]. This demonstrates that this specific heterocyclic core has been the focus of significant R&D investment and is a validated starting point for developing novel, patentable chemical entities.

Patent Intellectual Property Therapeutic Drug Discovery

Where 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine (CAS 13316-09-1) Delivers Maximum Value: Recommended Application Scenarios


Focused Kinase Inhibitor Library Synthesis for Oncology

Utilize 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine as the central core for generating focused compound libraries targeting the EGFR and PI3K kinase families. The 7-chloro group serves as a versatile handle for introducing diverse amines and other nucleophiles, enabling rapid exploration of structure-activity relationships (SAR). This approach is supported by evidence of low-nanomolar potency in derived compounds [1][2][3].

Development of Broad-Spectrum Antiproliferative Agents

For programs aiming to identify cytotoxic agents with activity across multiple cancer types, this scaffold provides a validated starting point. The observed mean GI50 of 2.88 µM against the NCI-60 panel for a closely related derivative indicates a promising therapeutic window and a potential for multi-indication development, differentiating it from more narrowly active chemotypes [4].

Leveraging Existing Intellectual Property for Fast-Follower Drug Discovery

Given the extensive patent landscape surrounding thiazolo[5,4-d]pyrimidines as kinase inhibitors [5][6], this compound is an ideal intermediate for 'fast-follower' or 'scaffold-hopping' medicinal chemistry campaigns. It allows research teams to efficiently explore chemical space adjacent to established, high-value therapeutic targets while navigating the existing intellectual property landscape.

Building Block for Bivalent or PROTAC Molecule Synthesis

The reactive 7-chloro group makes this compound a convenient handle for attaching linkers or other functional moieties. This utility extends beyond traditional small molecule inhibitors to the synthesis of bivalent molecules or Proteolysis-Targeting Chimeras (PROTACs) [2]. The documented synthetic utility of related 7-chloro thiazolopyrimidines as intermediates for more complex molecular architectures supports this application [7].

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